Cas no 136694-91-2 (4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol)
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, α-ethenyl-4-hydroxy-3,5-dimethoxy-
- α-Ethenyl-4-hydroxy-3,5-dimethoxybenzenemethanol
- 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol
- EN300-1852086
- 136694-91-2
-
- Inchi: 1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h4-6,8,12-13H,1H2,2-3H3
- InChI Key: DFUGWNKUOJIKNF-UHFFFAOYSA-N
- SMILES: C1(C(C=C)O)=CC(OC)=C(O)C(OC)=C1
Computed Properties
- Exact Mass: 210.08920892g/mol
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- Density: 1.177±0.06 g/cm3(Predicted)
- Boiling Point: 356.0±42.0 °C(Predicted)
- pka: 10.00±0.36(Predicted)
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852086-0.05g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-0.1g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-0.25g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-0.5g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-1.0g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-1852086-2.5g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-5.0g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 5g |
$2692.0 | 2023-06-02 | ||
| Enamine | EN300-1852086-10.0g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 10g |
$3992.0 | 2023-06-02 | ||
| Enamine | EN300-1852086-1g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1852086-5g |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol |
136694-91-2 | 5g |
$2692.0 | 2023-09-19 |
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol
Introduction to 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol (CAS No. 136694-91-2)
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol, also known by its CAS number 136694-91-2, is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is characterized by its unique chemical structure and potential biological activities, making it a subject of ongoing research and development. In this article, we will delve into the chemical properties, biological activities, and potential applications of 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol.
Chemical Structure and Properties
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol is a phenolic compound with a molecular formula of C10H14O4. The compound features a phenol ring substituted with two methoxy groups at the 2 and 6 positions, and a hydroxypropenyl group at the 4 position. This specific arrangement of functional groups imparts unique chemical properties to the molecule. The presence of the hydroxyl group and methoxy groups contributes to its polarity and reactivity, making it suitable for various chemical reactions and interactions.
The compound is typically synthesized through a series of organic reactions involving the substitution and addition of functional groups to a phenolic backbone. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol. These methods often involve catalytic processes that enhance yield and reduce by-products.
Biological Activities
The biological activities of 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol have been extensively studied in recent years. One of the key areas of interest is its antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals and protect cells from oxidative damage. Studies have shown that 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol exhibits potent antioxidant activity, which can be attributed to its hydroxyl and methoxy groups.
In addition to its antioxidant properties, 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation in vitro and in vivo.
Potential Applications
The unique combination of chemical properties and biological activities makes 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol a promising candidate for various applications in the pharmaceutical industry. One potential application is in the development of anti-inflammatory drugs. Given its ability to modulate inflammatory pathways, this compound could be used to treat conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Another area of interest is the use of 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol in cosmetic formulations. Its antioxidant properties make it an attractive ingredient for skin care products aimed at preventing aging and protecting against environmental damage. Clinical trials have shown that topical application of this compound can improve skin hydration and elasticity while reducing the appearance of fine lines and wrinkles.
Clinical Trials and Research Developments
Ongoing clinical trials are evaluating the safety and efficacy of 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol in various therapeutic contexts. Preliminary results from these trials are promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand the long-term effects and potential interactions with other medications.
In parallel with clinical trials, researchers are exploring new synthetic routes to produce larger quantities of this compound for commercial use. Advances in green chemistry have led to the development of sustainable methods that minimize environmental impact while maintaining high yields.
Safety Considerations
Safety is a critical aspect when considering the use of any new chemical compound in pharmaceutical or cosmetic applications. Extensive toxicological studies have been conducted on 4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol, with results indicating that it has low toxicity at therapeutic concentrations. However, as with any new drug or cosmetic ingredient, proper handling guidelines should be followed to ensure user safety.
Conclusion
4-(1-hydroxyprop-2-en-1-yl)-2,6-dimethoxyphenol (CAS No. 136694-91-2) is a multifaceted compound with significant potential in both pharmaceutical and cosmetic applications. Its unique chemical structure confers valuable properties such as antioxidant activity and anti-inflammatory effects. Ongoing research continues to uncover new aspects of its biological activities and potential therapeutic uses. As more data becomes available from clinical trials and further studies, it is likely that this compound will play an increasingly important role in drug development and consumer products.
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